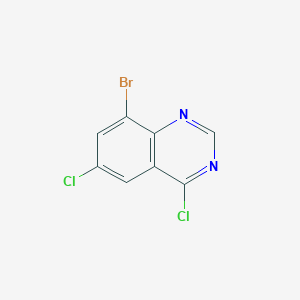

8-Bromo-4,6-dichloro-quinazoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

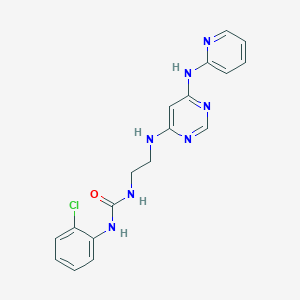

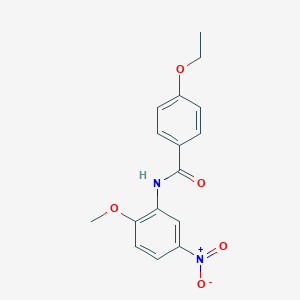

8-Bromo-4,6-dichloro-quinazoline is a chemical compound with the molecular formula C8H3BrCl2N2 and a molecular weight of 277.93 . It is used for research purposes .

Synthesis Analysis

Quinazoline derivatives have drawn significant attention in synthesis and bioactivities research due to their biological activities . Synthetic methods for quinazoline derivatives are divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . A series of 6,8-dichloro-quinazoline derivatives bearing a sulfide group was synthesized and characterized via 1H NMR, 13C NMR, IR, and elemental analyses .Molecular Structure Analysis

The molecular structure of 8-Bromo-4,6-dichloro-quinazoline consists of a quinazoline core with bromine and chlorine substituents .Chemical Reactions Analysis

Quinazoline derivatives have been synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . In addition, other reactions such as Oxidative cyclization, Reagent refluxing, and One-pot synthesis have also been used .科学的研究の応用

Inhibition of Tyrosine Kinases

8-Bromo-4,6-dichloro-quinazoline derivatives have been investigated for their potential as irreversible inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2) tyrosine kinases. These compounds show promise in enhancing antitumor activity, particularly when modifications are made to improve water solubility and biological properties. Molecular modeling and experimental evidence suggest that these inhibitors interact covalently with target enzymes, demonstrating significant oral activity in xenograft models of human epidermoid carcinoma (Tsou et al., 2001).

Synthesis of EGFR Inhibitors

Research on 8-Bromo-4,6-dichloro-quinazoline derivatives includes the synthesis of new compounds starting from 4-chloro derivatives. These compounds are screened for their efficacy as EGFR inhibitors compared to gefitinib, with some showing superior EGFR inhibitory activity and cytotoxicity against human cancer cell lines. Molecular docking studies are conducted to explore the interaction with the EGFR-TK active site, highlighting the potential of these derivatives in targeted anticancer therapy (Allam et al., 2020).

Antibacterial and Antifungal Activity

Studies on the synthesis of 6-Bromo-2,3-disubstituted 4(3H)-quinazolinones have shown that these compounds exhibit considerable efficiency against various bacteria. The modification of quinazolinones to include specific substituents can enhance their antibacterial affinities, indicating a potential route for developing new antibacterial agents (Badr et al., 1980).

Synthesis and Characterization for Antimicrobial Activity

Novel substituted 8-bromo-2-(dimethylamino)-3-(3-(dimethylamino) propyl) quinazoline-4(3H)-one derivatives have been synthesized and characterized. These compounds were evaluated for their antibacterial and anti-fungal activities, showing potent activity against a range of Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans and other fungi, suggesting a potential application in antimicrobial therapies (Chaitanya et al., 2018).

作用機序

While the specific mechanism of action for 8-Bromo-4,6-dichloro-quinazoline is not mentioned in the search results, quinazoline derivatives are known to have a wide range of biological activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, etc .

Safety and Hazards

将来の方向性

Quinazoline derivatives have been the focus of significant research due to their wide range of biological activities . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . This suggests that there is ongoing interest in the development of new quinazoline derivatives, including potentially 8-Bromo-4,6-dichloro-quinazoline, for various therapeutic applications.

特性

IUPAC Name |

8-bromo-4,6-dichloroquinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrCl2N2/c9-6-2-4(10)1-5-7(6)12-3-13-8(5)11/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXZUNALQFSFNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=NC=N2)Cl)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrCl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-4,6-dichloro-quinazoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-naphthamide hydrochloride](/img/structure/B2700339.png)

![2-(3,5-difluorophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazole](/img/structure/B2700342.png)

![3-[4-(3-Nitrobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine](/img/structure/B2700344.png)

![2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)-1,3-oxazol-5-amine](/img/structure/B2700349.png)

![N-(2-ethylphenyl)-2-((3-(2-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2700351.png)